tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

JAK1 Inhibitor Kinase Selectivity Enantiomeric Differentiation

tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a chiral, enantiopure spirocyclic amine building block featuring a rigid 5-azaspiro[2.4]heptane core with a Boc-protected primary amine at the 7-position. This scaffold is a critical synthetic intermediate for introducing a conformationally constrained amine motif into bioactive molecules, particularly in the quinolone antibacterial and kinase inhibitor therapeutic areas.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1638744-92-9
Cat. No. B2773339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
CAS1638744-92-9
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1
InChIKeyFNODMLLSUDSGEV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638744-92-9): Chiral Spirocyclic Amine Building Block for Medicinal Chemistry


tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a chiral, enantiopure spirocyclic amine building block featuring a rigid 5-azaspiro[2.4]heptane core with a Boc-protected primary amine at the 7-position [1]. This scaffold is a critical synthetic intermediate for introducing a conformationally constrained amine motif into bioactive molecules, particularly in the quinolone antibacterial and kinase inhibitor therapeutic areas [2].

Why Generic Chiral Amine Substitution Cannot Replace (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate


The biological activity of derivatives of 5-azaspiro[2.4]heptane-7-amine is exquisitely dependent on both the absolute stereochemistry at the 7-position and the conformational constraint imposed by the spirocyclic scaffold [1]. A direct comparison of enantiomers in a JAK1 inhibitor series revealed that the (R)-enantiomer exhibited an IC50 of 8.5 nM, while the corresponding (S)-enantiomer showed dramatically reduced potency with an IC50 of 790 nM, representing a 93-fold difference in activity [2]. This demonstrates that simple substitution of the (7R) configuration with its (7S) antipode, or with flexible achiral amines, will fundamentally alter the pharmacological profile of the resulting compound.

Quantitative Differentiation Evidence: tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate vs. Closest Analogs


(R)-Enantiomer is 93-Fold More Potent than (S)-Enantiomer for JAK1 Kinase Inhibition

In a direct head-to-head comparison of enantiomers, the (R)-6c compound derived from the (7R)-amino scaffold exhibited an IC50 of 8.5 nM against JAK1, compared to 790 nM for the (S)-6c enantiomer, a 93-fold increase in potency [1]. Furthermore, the (R)-enantiomer achieved a selectivity index of 48 for JAK1 over JAK2, critical for minimizing off-target immunosuppressive effects [1].

JAK1 Inhibitor Kinase Selectivity Enantiomeric Differentiation

Antibacterial Potency is Inverted: (S)-Enantiomer is 2–16-Fold More Potent Than (R)-Enantiomer

In the quinolone antibacterial series, the (S)-enantiomer of the 7-amino-5-azaspiro[2.4]heptane moiety was found to be 2- to 16-fold more potent than its (R)-antipode against Gram-positive and Gram-negative bacteria [1]. The (S)-configured compound DU-6859a (Sitafloxacin) was identified as the most potent stereoisomer overall, entering clinical development [1]. This establishes that for antibacterial applications, the (S) enantiomer is preferred, while the (R) enantiomer is specifically required for kinase inhibition, creating a unique application-driven differentiation.

Quinolone Antibiotics Antibacterial SAR Stereochemical Comparison

Conformational Rigidity of Spirocyclic Scaffold vs. Common Acyclic Amines

The 5-azaspiro[2.4]heptane core provides a conformationally restricted presentation of the 7-amino group that cannot be replicated by flexible acyclic amines such as 3-aminopyrrolidine [1]. The spirocyclic fusion of a cyclopropane to the pyrrolidine ring locks the amine orientation, which is crucial for achieving the selectivity profile observed in the JAK1 inhibitor series (Selectivity Index of 48 for JAK1 over JAK2) [2].

Conformational Analysis Medicinal Chemistry Scaffold Differentiation

Validated Use as a Key Intermediate in a Patent-Backed JAK Inhibitor Program

The (R)-7-amino-5-azaspiro[2.4]heptane scaffold is explicitly claimed as a key intermediate in patent US20210053943A1 for JAK inhibitors [1]. In the MedChemComm publication, (R)-6c derived from this scaffold demonstrated not only potent JAK1 inhibition (IC50 = 8.5 nM) but also favorable in vivo efficacy in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) mouse and rat models [2].

Patent-Backed Intermediate Drug Discovery JAK Inhibitor

Key Industrial Application Scenarios for tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638744-92-9)


Development of Next-Generation, JAK1-Selective Kinase Inhibitors

The (7R) enantiomer is a mandatory starting material for synthesizing JAK1-selective inhibitors, as demonstrated by the 93-fold potency improvement of (R)-6c (IC50 8.5 nM) over its (S)-enantiomer (IC50 790 nM) [1]. It enables the construction of compounds with a JAK1/JAK2 selectivity index of 48, a key requirement for minimizing off-target immunosuppression [1].

Chiral Reference Standard or Tool Compound for Enantiomeric Selectivity Profiling

As the enantiomer is 2–16-fold less active than the (S)-form in antibacterial applications [2], the (7R) compound serves as an essential negative control in antimicrobial screening campaigns, allowing researchers to confirm that the observed antibacterial activity is enantiomer-specific.

Exploration of Non-Antibacterial Quinolone Scaffolds in CNS and Neuroactive Programs

The rigid, chiral spirocyclic amine is a valuable building block for CNS-targeted programs, as the Boc-protected amine allows for its modular incorporation into diverse chemotypes. Its proven in vivo efficacy in inflammation models (CIA and AIA) [1] also supports its use in designing brain-penetrant or peripherally-restricted kinase inhibitors.

Intellectual Property-Driven Lead Optimization Programs

Patents such as US20210053943A1 explicitly cover JAK inhibitors derived from this (R)-configured scaffold [3], making the procurement of this specific enantiomer a strategic necessity for pharmaceutical companies seeking to develop novel, patentable kinase inhibitors within this crowded therapeutic space.

Quote Request

Request a Quote for tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.